molecular formula C7H6F3NO B220689 Yingzhaosu C, (3R-cis)- CAS No. 121067-52-5

Yingzhaosu C, (3R-cis)-

Cat. No. B220689
CAS RN: 121067-52-5
M. Wt: 250.33 g/mol
InChI Key: FCQCSKGBKUYFSW-HIFRSBDPSA-N
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Description

Yingzhaosu C, (3R-cis)- is a compound with the molecular formula C15H22O3 and a molecular weight of 250.3334 . It is a type of sesquiterpene peroxide .


Synthesis Analysis

The synthesis of Yingzhaosu C, (3R-cis)- involves a process known as tandem peroxyl radical cyclization-oxygen entrapment . The structures of the bisabolene derivatives Yingzhaosu C and D have been determined by spectroscopic analysis in combination with chemical degradation .


Molecular Structure Analysis

The molecular structure of Yingzhaosu C, (3R-cis)- has been determined through spectroscopic analysis in combination with chemical degradation . The relative configuration of Yingzhaosu C is assigned as cis (3) on account of NMR data for both diastereoisomers .

Scientific Research Applications

Antimalarial Properties

Yingzhaosu C, along with its variants, has been extensively studied for its antimalarial properties. Research indicates that Yingzhaosu C and its diastereoisomer, epi-yingzhaosu C, synthesized via tandem peroxyl radical cyclization-oxygen entrapment, are effective against malaria. The relative configuration of Yingzhaosu C has been assigned based on NMR data, suggesting its significant potential in antimalarial drug development (Boukouvalas, Pouliot, & Fréchette, 1995).

Synthesis and Evaluation

The total synthesis of Yingzhaosu A and its C(14)-epimer has been reported, highlighting the methods to maximize efficacy and detailing reaction protocols compatible with the sensitivity of the peroxide function. This research provides crucial insights into the synthesis of Yingzhaosu C and its analogs, opening pathways for further medicinal exploration (Szpilman, Korshin, Rozenberg, & Bachi, 2005).

Medicinal Plant Advocacy

A comprehensive study advocates for the medicinal plant Artabotrys hexapetalus (Yingzhao) from which Yingzhaosu endoperoxides like Yingzhaosu C are derived. These compounds exhibit antioxidant, anti-inflammatory, and antiproliferative properties. The study emphasizes the need for chemical and pharmacological studies on these bioactive compounds, which include Yingzhaosu C (Bailly & Hénichart, 2022).

Antimalarial Activities

The synthesis of antimalarial yingzhaosu A analogues, including those structurally similar to Yingzhaosu C, demonstrates notable antimalarial activities in vitro. This research contributes to the understanding of Yingzhaosu C's efficacy and potential as an antimalarial agent (Tokuyasu, Kunikawa, Abe, Masuyama, Nojima, Kim, Begum, & Wataya, 2003).

Mechanism of Action

The mechanism of action of Yingzhaosu endoperoxides, which includes Yingzhaosu C, points to an iron(II)-induced degradation leading to the formation of two alkylating species, an unsaturated ketone and a cyclohexyl radical, which can then react with vital parasitic proteins . A bioreductive activation of Yingzhaosu A endoperoxide can also occur with the heme iron complex .

Future Directions

The mechanism of action of Yingzhaosu endoperoxides is being discussed to promote further chemical and pharmacological studies of these neglected, but highly interesting bioactive compounds . Yingzhaosu A/C represent useful templates for designing novel antimalarial drugs .

properties

IUPAC Name

2-[(3R,6S)-6-methyl-6-(4-methylphenyl)dioxan-3-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-18-15)14(2,3)16/h5-8,13,16H,9-10H2,1-4H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQCSKGBKUYFSW-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC(OO2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]2(CC[C@@H](OO2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yingzhaosu C, (3R-cis)-

CAS RN

121067-52-5, 162302-88-7
Record name Yingzhaosu C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121067525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yingzhaosu C, (3R-cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162302887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YINGZHAOSU C, (3R-CIS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5CL47707H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name YINGZHAOSU C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T446NC4FK9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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